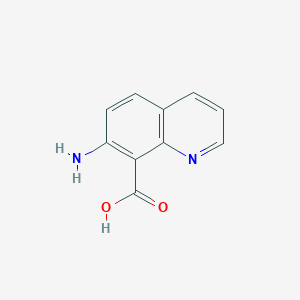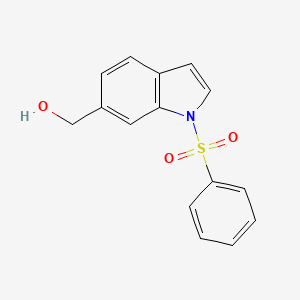
1-(phenylsulfonyl)-1H-Indole-6-methanol
Overview
Description
1-(phenylsulfonyl)-1H-Indole-6-methanol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-1H-Indole-6-methanol typically involves the sulfonylation of indole derivatives followed by the introduction of a methanol group. One common synthetic route includes:
Sulfonylation of Indole: The indole core is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature to yield the sulfonylated indole derivative.
Introduction of Methanol Group: The sulfonylated indole derivative is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 6-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(phenylsulfonyl)-1H-Indole-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.
Major Products Formed
Oxidation: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-aldehyde or (1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid.
Reduction: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-sulfide or (1-benzenesulfonyl-1H-indol-6-yl)-thiol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(phenylsulfonyl)-1H-Indole-6-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-6-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-benzenesulfonyl-1H-indol-6-yl)-boronic acid: Similar structure but contains a boronic acid group instead of a methanol group.
(1-benzenesulfonyl-1H-indol-6-yl)-amine: Contains an amine group instead of a methanol group.
(1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
1-(phenylsulfonyl)-1H-Indole-6-methanol is unique due to its specific combination of a benzenesulfonyl group and a methanol group attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H13NO3S |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)indol-6-yl]methanol |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-6-7-13-8-9-16(15(13)10-12)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 |
InChI Key |
DIGHGXHDUDLCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
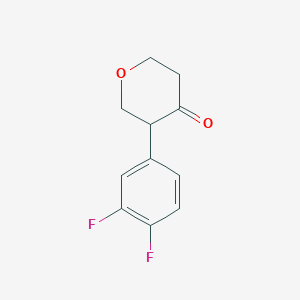
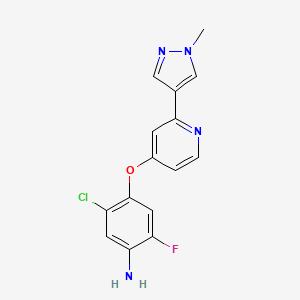
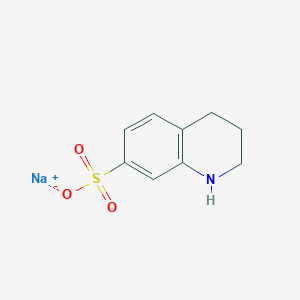
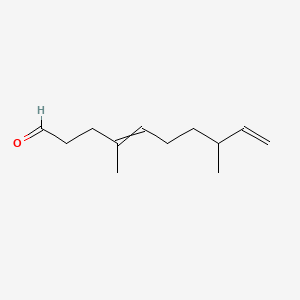
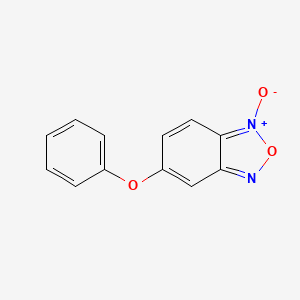
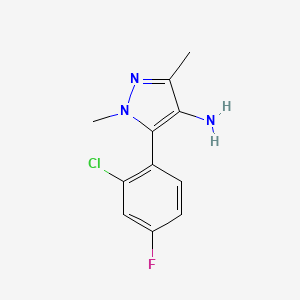
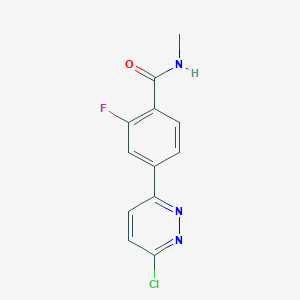

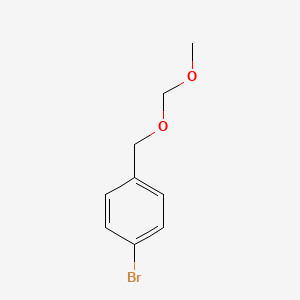
![N-[1-cyano-1-phenylethyl]methanesulfonamide](/img/structure/B8448218.png)
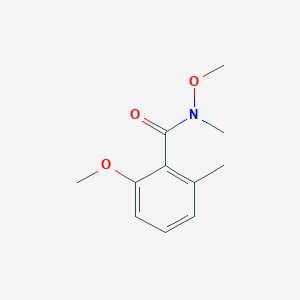
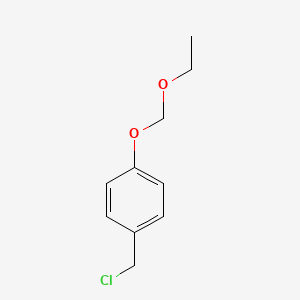
![3-Carboxy-7-chloromethylthieno[2, 3-c]pyridine](/img/structure/B8448252.png)
